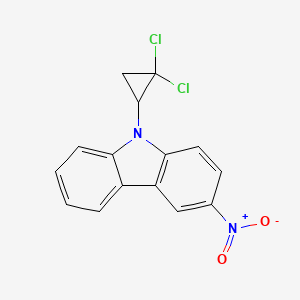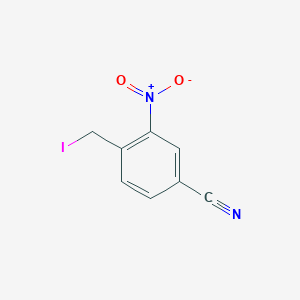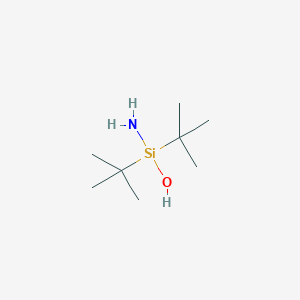![molecular formula C50H102N4O2 B14364241 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea CAS No. 92509-63-2](/img/structure/B14364241.png)
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea is a synthetic organic compound characterized by its long alkyl chains and urea functional groups. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea typically involves the reaction of octadecylamine with dodecyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which subsequently reacts with another molecule of octadecylamine to form the final urea derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea groups into amines.
Substitution: The long alkyl chains can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Substituted alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery due to its amphiphilic nature.
Industry: Utilized in the production of emulsifiers, detergents, and other surfactant-based products.
Wirkmechanismus
The mechanism of action of 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the urea groups form hydrogen bonds with hydrophilic surfaces. This amphiphilic nature allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and other lipid-based structures, where the compound can alter membrane fluidity and permeability.
Similar Compounds:
- 1-Octadecyl-3-(2,6-xylyl)urea
- 1-Octadecyl-3-(2,4-xylyl)urea
- 1-Octadecyl-3-pyrrolidinemethanol
Comparison: this compound is unique due to its dual long alkyl chains and urea functional groups, which confer distinct surfactant properties. Compared to similar compounds, it offers enhanced stability and solubility in both aqueous and organic solvents. Its ability to form stable emulsions makes it particularly valuable in applications requiring long-term stability and compatibility with various chemical environments.
Eigenschaften
| 92509-63-2 | |
Molekularformel |
C50H102N4O2 |
Molekulargewicht |
791.4 g/mol |
IUPAC-Name |
1-octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea |
InChI |
InChI=1S/C50H102N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-37-41-45-51-49(55)53-47-43-39-35-31-27-28-32-36-40-44-48-54-50(56)52-46-42-38-34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3,(H2,51,53,55)(H2,52,54,56) |
InChI-Schlüssel |
UBVVDBHCMOSHBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/no-structure.png)

![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)


